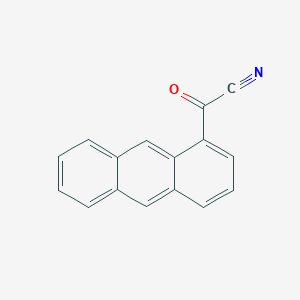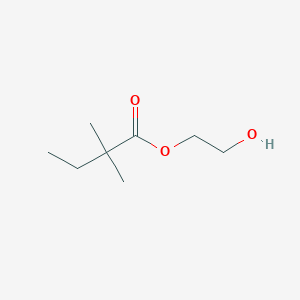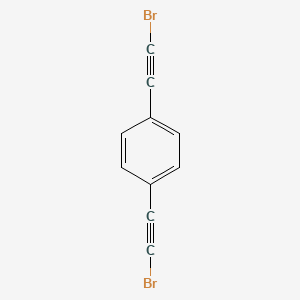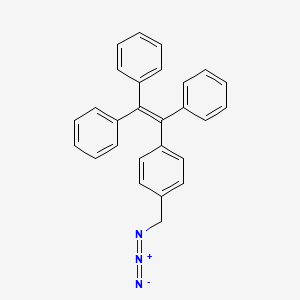
trans-2-(4-Tert-butylphenyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of trans-2-(4-Tert-butylphenyl)cyclopropanecarboxylic acid is C14H18O2 . It has a molecular weight of 218.29 .Physical And Chemical Properties Analysis
The physical and chemical properties of trans-2-(4-Tert-butylphenyl)cyclopropanecarboxylic acid include a molecular weight of 218.29 . More detailed properties are not provided in the search results.Applications De Recherche Scientifique
Antiallergic and Antiasthmatic Properties
Research has shown compounds similar to trans-2-(4-Tert-butylphenyl)cyclopropanecarboxylic acid, such as trans-4-guanidinomethylcyclohexanecarboxylic acid p-tert-butylphenyl ester hydrochloride (NCO-650), exhibit significant antiallergic and antiasthmatic effects. In studies involving anesthetized dogs, NCO-650 markedly inhibited asthmatic bronchoconstriction induced by Ascaris suum antigen inhalation, suggesting potential for the treatment of bronchial asthma without notable anti-cholinergic effects or changes in airway secretion viscosity (Misawa, Takenouchi, Sato, & Yanaura, 1987).
Effects on Drug-Metabolizing Enzymes and Liver Structure
Another study on the effects of NCO-650 and its metabolite, p-tert-butylphenol (BP), in rats revealed that these compounds can influence drug-metabolizing enzymes and the fine structure of the liver. The administration of NCO-650 and BP inhibited certain enzyme activities and induced changes in the liver's fine structure, such as swelling and alterations in the endoplasmic reticulum, suggesting potential implications in liver function and drug metabolism (Nakayama, Kawashima, Kasahara, & Sakamoto, 1988).
Environmental and Biomonitoring Studies
Environmental and biomonitoring studies have focused on the metabolites of related compounds, such as lysmeral and cypermethrin, to assess exposure levels in various populations. For instance, the metabolites of lysmeral, a synthetic fragrance, were quantified in urine samples of German children and adolescents, providing insight into environmental exposure levels and potential health implications (Murawski et al., 2020). Similarly, studies on cypermethrin metabolites in humans have helped understand the metabolism and excretion patterns following exposure, aiding in the assessment of occupational and environmental health risks (Eadsforth & Baldwin, 1983).
Mécanisme D'action
Target of Action
It’s known that cyclopropane carboxylic acids and their derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Cyclopropane carboxylic acids and their derivatives are known to participate in various chemical reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Cyclopropane carboxylic acids and their derivatives can potentially influence a variety of biochemical pathways due to their ability to interact with various enzymes and receptors .
Result of Action
The compound’s interactions with its targets can lead to various downstream effects, influencing cellular processes and potentially leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
(1R,2R)-2-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(15)16/h4-7,11-12H,8H2,1-3H3,(H,15,16)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPQFLQUUUWDQU-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)







![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)




